molecular formula C7H10F3NO B15305167 (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine

Cat. No.: B15305167
M. Wt: 181.16 g/mol
InChI Key: SBVVUDNJUWCFJZ-UHFFFAOYSA-N
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Description

(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a trifluoromethyl group at the 1-position and a methanamine group at the 4-position. Its molecular formula is C₇H₁₀F₃NO, with a molecular weight of 181.16 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amine moiety enables salt formation and participation in covalent bonding, making it valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C7H10F3NO

Molecular Weight

181.16 g/mol

IUPAC Name

[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

InChI

InChI=1S/C7H10F3NO/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h1-4,11H2

InChI Key

SBVVUDNJUWCFJZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)C(F)(F)F)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl)methanamine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Chemistry

In chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful for tracing and imaging studies due to its distinct spectroscopic properties .

Medicine

In medicinal chemistry, (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and target specificity .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased stability or reactivity. It may also be used in the production of agrochemicals and specialty chemicals .

Mechanism of Action

The mechanism of action of (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. Pathways involved in its mechanism of action may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Structural Analogs by Substituent Variation

Fluorinated Derivatives
  • 2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride Formula: C₈H₁₅ClFNO Molecular Weight: 195.66 g/mol Key Difference: Fluoromethyl group (vs. trifluoromethyl) and ethylamine chain. The reduced fluorine content lowers lipophilicity compared to the trifluoromethyl analog .
  • [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Formula: C₇H₉F₃O₂ Molecular Weight: 182.14 g/mol Key Difference: Methanol replaces methanamine. The hydroxyl group limits reactivity compared to the amine, but serves as a synthetic precursor .
Alkyl-Substituted Derivatives
  • 1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine Formula: C₈H₁₅N (estimated) Key Difference: Ethyl group replaces trifluoromethyl.
  • [4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine Formula: C₇H₁₁NO Molecular Weight: 125.17 g/mol Key Difference: Methyl substituent at the 4-position. Simpler structure with lower molecular weight and reduced steric hindrance .
Functionalized Derivatives
  • [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.64 g/mol Key Difference: Dual functionalization (amine and alcohol) enables diverse reactivity, such as conjugation or salt formation .
  • 4-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride

    • Formula: C₇H₉ClF₂O₃S
    • Molecular Weight: 254.66 g/mol
    • Key Difference: Sulfonyl chloride group introduces electrophilicity, suitable for nucleophilic substitution reactions .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine CF₃, NH₂ C₇H₁₀F₃NO 181.16 High lipophilicity; drug intermediate
2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hex-4-yl]ethanamine hydrochloride FCH₂, NH₂·HCl C₈H₁₅ClFNO 195.66 Enhanced water solubility (HCl salt)
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol CF₃, OH C₇H₉F₃O₂ 182.14 Precursor for amine synthesis
1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine C₂H₅, NH₂ C₈H₁₅N ~125.21 Improved solubility in organic phases
[4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine CH₃, NH₂ C₇H₁₁NO 125.17 Simpler structure; lower steric bulk
[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride NH₂, OH·HCl C₇H₁₄ClNO₂ 179.64 Dual functionality; salt stability

Key Observations

Impact of Fluorination: Trifluoromethyl substitution (CF₃) increases lipophilicity and metabolic resistance compared to fluoromethyl (FCH₂) or non-fluorinated analogs . Fluorinated derivatives are preferred in CNS drug development due to blood-brain barrier penetration .

Functional Group Reactivity :

  • Amines enable salt formation (e.g., hydrochlorides) and covalent bonding, while alcohols are typically intermediates or solubilizing groups .
  • Sulfonyl chlorides (e.g., ) offer electrophilic sites for further derivatization .

Structural Complexity: Bicyclo[2.1.1]hexane cores provide rigid scaffolds, mimicking natural terpenes or amino alcohols. Substituents fine-tune steric and electronic properties .

Biological Activity

The compound (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine , also known as 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C6H8F3NC_6H_8F_3N with a molecular weight of 203.59 g/mol. Its IUPAC name is 1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride, and it has a CAS number of 2624131-80-0. The structure features a bicyclic framework with a trifluoromethyl group, which may influence its pharmacological properties.

Structural Information

PropertyValue
Molecular FormulaC6H8F3N
Molecular Weight203.59 g/mol
CAS Number2624131-80-0
Purity95%
IUPAC Name1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride

Research indicates that compounds with bicyclic structures often exhibit significant biological activities due to their ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and leading to enhanced bioactivity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related bicyclic compounds, revealing that modifications in the bicyclic structure can lead to enhanced activity against various bacterial strains. Although specific data on this compound is limited, the trends observed suggest potential antimicrobial properties for (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine.
  • Cytotoxicity : In vitro assays have shown that similar compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
  • Neuroprotective Effects : Some derivatives of bicyclic amines have demonstrated neuroprotective effects in models of neurodegenerative diseases, possibly by modulating neurotransmitter systems or reducing oxidative stress.

Literature Review Summary

A review of existing literature reveals that while specific studies focusing solely on (1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine are sparse, related compounds within its structural class have shown promising biological activities across various assays.

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